molecular formula C19H23F2N3O3 B1205663 Merafloxacin CAS No. 91188-00-0

Merafloxacin

Cat. No.: B1205663
CAS No.: 91188-00-0
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Merafloxacin plays a crucial role in biochemical reactions by inhibiting Type II DNA topoisomerase, an enzyme essential for DNA replication and transcription . This inhibition prevents the supercoiling of DNA, thereby hindering bacterial replication. This compound interacts with various biomolecules, including DNA and topoisomerase enzymes, forming stable complexes that disrupt the normal function of these enzymes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, leading to cell death . In mammalian cells, this compound has been shown to inhibit the replication of SARS-CoV-2 by targeting the programmed -1 ribosomal frameshifting, a critical step in viral protein synthesis . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing viral replication .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the DNA-topoisomerase complex, thereby stabilizing the complex and preventing the re-ligation of the DNA strands . This action results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death. Additionally, this compound inhibits the pseudoknot formation in the SARS-CoV-2 genome, which is necessary for the frameshift during viral RNA translation . This inhibition disrupts the production of viral proteins, thereby reducing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation . Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods, but its antiviral effects may diminish over time due to the development of viral resistance . In vitro studies have demonstrated that this compound can effectively inhibit bacterial and viral replication for several hours to days, depending on the concentration and environmental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antibacterial or antiviral activity but increases the risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound . The metabolites are then excreted through the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, facilitating its uptake into cells . Once inside the cells, this compound accumulates in the cytoplasm and nucleus, where it exerts its antibacterial and antiviral effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound localizes primarily in the cytoplasm and nucleus of cells . The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA and topoisomerase enzymes to exert its effects . This compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments . This precise localization is essential for the compound’s efficacy in inhibiting bacterial and viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Merafloxacin involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluoro positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Nucleophiles like amines or thiols, basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Merafloxacin exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the untwisting of the DNA double helix, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Comparison:

Merafloxacin stands out due to its unique ability to inhibit the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for COVID-19 treatment .

Properties

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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